1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one
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Overview
Description
1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one is an organic compound that belongs to the class of ketones. It features a phenyl group and a propan-1-one moiety, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylbenzaldehyde with 4-propan-2-ylaniline in the presence of a suitable catalyst. The reaction conditions typically include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Temperature: Varies depending on the reaction type, typically ranging from room temperature to reflux conditions
Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Scientific Research Applications
1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
1-(4-Phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one can be compared with other similar compounds, such as:
1-(4-Phenylphenyl)-3-(4-methylanilino)propan-1-one: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(4-Phenylphenyl)-3-(4-ethylanilino)propan-1-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-phenylphenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)19-12-14-23(15-13-19)25-17-16-24(26)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-15,18,25H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQMUWTWXTUACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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